molecular formula C18H31BrS B1445339 2-Bromo-3-tetradecylthiophene CAS No. 500199-09-7

2-Bromo-3-tetradecylthiophene

Cat. No.: B1445339
CAS No.: 500199-09-7
M. Wt: 359.4 g/mol
InChI Key: GOUPSYVDGUEWMF-UHFFFAOYSA-N
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Description

2-Bromo-3-tetradecylthiophene is an organic compound with the molecular formula C18H31BrS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom at the second position and a tetradecyl group at the third position of the thiophene ring. This compound is typically a colorless to red to green clear liquid and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-tetradecylthiophene can be synthesized through the bromination of 3-tetradecylthiophene. The reaction involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-tetradecylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-3-tetradecylthiophene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-3-tetradecylthiophene primarily involves its reactivity as a brominated thiophene derivativeAdditionally, the thiophene ring’s electronic properties facilitate its use in polymerization reactions to form conductive polymers .

Comparison with Similar Compounds

    2-Bromo-3-hexylthiophene: Similar in structure but with a shorter alkyl chain.

    2-Bromo-3-octylthiophene: Similar in structure but with an octyl group instead of a tetradecyl group.

    2-Bromo-3-dodecylthiophene: Similar in structure but with a dodecyl group

Uniqueness: 2-Bromo-3-tetradecylthiophene is unique due to its longer tetradecyl chain, which imparts distinct physical and chemical properties. The longer alkyl chain enhances the compound’s solubility in organic solvents and its ability to form stable films, making it particularly useful in applications requiring high-performance materials .

Properties

IUPAC Name

2-bromo-3-tetradecylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31BrS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-20-18(17)19/h15-16H,2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUPSYVDGUEWMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC1=C(SC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736788
Record name 2-Bromo-3-tetradecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500199-09-7
Record name 2-Bromo-3-tetradecylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Tetradecylthiophene (5.6 g, 20 mmol) was dissolved in 30 mL of dry DMF. NBS (3.56 g, 20 mmol) was dissolved in 20 mL of DMF. At room temperature, the NBS solution was add to the 3-tetradecylthiophene solution dropwise. The reaction mixture was stirred in dark overnight. The reaction mixture was then poured onto ice, and then extracted with tert-butyl methyl ether (50 mL×3). The organic layer was collected and washed with half-brine (5×100 mL). After the organic layer was dried by MgSO4, the solvent was removed by rotary evaporation. The organic solution thus formed was dried by vacuum pump to give 2-bromo-3-tetradecylthiophene as a colorless oil. The product was used as is in the next step without further purification.
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3.56 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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